molecular formula C17H24N2O B1325623 Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898763-48-9

Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone

Cat. No.: B1325623
CAS No.: 898763-48-9
M. Wt: 272.4 g/mol
InChI Key: GOKHSFXYYDMMDE-UHFFFAOYSA-N
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Description

Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H24N2O and a molecular weight of 272.39 g/mol It is characterized by the presence of a cyclobutyl group, a piperazine ring with a methyl substitution, and a phenyl ketone moiety

Preparation Methods

The synthesis of Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Ring: The piperazine ring with a methyl substitution is synthesized through nucleophilic substitution reactions.

    Coupling with Phenyl Ketone: The final step involves coupling the cyclobutyl and piperazine intermediates with a phenyl ketone derivative under suitable reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability .

Chemical Reactions Analysis

Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone can be compared with similar compounds such as:

    Cyclobutyl 4-(4-piperazinomethyl)phenyl ketone: Lacks the methyl substitution on the piperazine ring.

    Cyclobutyl 4-(4-methylpiperazinomethyl)benzyl ketone: Contains a benzyl group instead of a phenyl group.

    Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl methanol: Contains a hydroxyl group instead of a ketone group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

cyclobutyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-18-9-11-19(12-10-18)13-14-5-7-16(8-6-14)17(20)15-3-2-4-15/h5-8,15H,2-4,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHSFXYYDMMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643002
Record name Cyclobutyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-48-9
Record name Cyclobutyl[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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